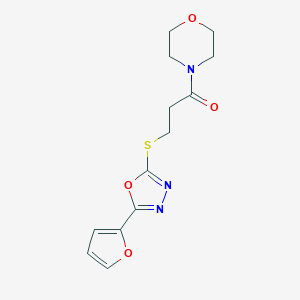
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide, also known as FSL-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. FSL-1 is a potent activator of Toll-like receptor 2 (TLR2), which plays a crucial role in the innate immune response. The compound has been shown to stimulate the production of cytokines and chemokines, which are important mediators of inflammation and immune defense.
Mechanism of Action
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide activates TLR2 by binding to its extracellular domain, which triggers a signaling cascade that leads to the production of cytokines and chemokines. The activation of TLR2 by 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide is dependent on the presence of a co-receptor, CD14, which enhances the binding of the compound to TLR2. The signaling pathway activated by 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide involves the activation of various intracellular signaling molecules, including MyD88, IRAK, and TRAF6.
Biochemical and Physiological Effects
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has been shown to stimulate the production of various cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma). These molecules play important roles in the immune response, including the recruitment and activation of immune cells. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has also been shown to enhance the phagocytic activity of macrophages, which are important immune cells that engulf and destroy pathogens.
Advantages and Limitations for Lab Experiments
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has several advantages for use in laboratory experiments. It is a potent and specific activator of TLR2, which allows for the selective activation of this receptor in cell culture and animal models. The compound is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the immune response. However, 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has some limitations, including its potential toxicity and the fact that it may not fully replicate the natural activation of TLR2 by bacterial pathogens.
Future Directions
There are several future directions for research on 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide. One area of interest is the development of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide-based vaccines for infectious diseases. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has been shown to stimulate the immune response to bacterial and viral infections, and may be a useful adjuvant for vaccine development. Another area of interest is the use of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide in cancer immunotherapy. The compound has been shown to activate immune cells that can recognize and destroy cancer cells, and may be a promising tool for enhancing the immune response to cancer. Finally, further research is needed to fully understand the signaling pathway activated by 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide and its potential role in various diseases.
Synthesis Methods
The synthesis of 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis include 2-furoyl chloride, 4-morpholinecarboxylic acid, and thionyl chloride. The reaction proceeds through multiple steps, including the formation of an intermediate oxadiazole ring and the addition of the morpholine group. The final product is purified by column chromatography and characterized by various analytical techniques.
Scientific Research Applications
5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has been widely used in scientific research for its ability to activate TLR2 and stimulate the immune response. The compound has been used to study the role of TLR2 in various diseases, including infectious diseases, autoimmune disorders, and cancer. 5-(2-Furyl)-1,3,4-oxadiazol-2-yl 3-(4-morpholinyl)-3-oxopropyl sulfide has been shown to enhance the immune response to bacterial and viral infections, and to promote the clearance of pathogens from the body. The compound has also been studied for its potential use in cancer immunotherapy, as it can stimulate the production of cytokines that activate immune cells.
properties
Molecular Formula |
C13H15N3O4S |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H15N3O4S/c17-11(16-4-7-18-8-5-16)3-9-21-13-15-14-12(20-13)10-2-1-6-19-10/h1-2,6H,3-5,7-9H2 |
InChI Key |
KOSLEHYGXXDMCH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
Canonical SMILES |
C1COCCN1C(=O)CCSC2=NN=C(O2)C3=CC=CO3 |
solubility |
35 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B285594.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B285595.png)
![N-ethyl-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285597.png)
![3,3-Dimethyl-1-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B285602.png)
![N-(2-chlorophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285606.png)
![N-(tert-butyl)-3-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285607.png)
![3,3-Dimethyl-1-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B285608.png)
![N,N-dimethyl-3-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285610.png)
![1-(4-Chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285611.png)
![N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)
![N-tert-butyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285616.png)
![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285617.png)
![1-(4-Tert-butylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285619.png)
![1-(4-Methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B285620.png)